Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate

Anti‑inflammatory Benzothiazoleacetic acid Regioisomer comparison

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate is a heterocyclic benzothiazolone derivative bearing an ethyl acetate side chain regiospecifically at the 5‑position of the 2,3‑dihydro‑2‑oxo‑benzo[d]thiazole core. The compound belongs to the broader class of (2‑oxo‑2,3‑dihydrobenzo[d]thiazolyl)acetic acid esters, a family recognized for their utility as synthetic building blocks in medicinal chemistry and for their intrinsic pharmacological potential, notably in anti‑inflammatory and kinase‑inhibitory applications.

Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
Cat. No. B13107856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate
Molecular FormulaC11H11NO3S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC2=C(C=C1)SC(=O)N2
InChIInChI=1S/C11H11NO3S/c1-2-15-10(13)6-7-3-4-9-8(5-7)12-11(14)16-9/h3-5H,2,6H2,1H3,(H,12,14)
InChIKeyGVYHIYULTYQGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate – Core Chemical Identity and Procurement-Relevant Scaffold Classification


Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate is a heterocyclic benzothiazolone derivative bearing an ethyl acetate side chain regiospecifically at the 5‑position of the 2,3‑dihydro‑2‑oxo‑benzo[d]thiazole core . The compound belongs to the broader class of (2‑oxo‑2,3‑dihydrobenzo[d]thiazolyl)acetic acid esters, a family recognized for their utility as synthetic building blocks in medicinal chemistry and for their intrinsic pharmacological potential, notably in anti‑inflammatory and kinase‑inhibitory applications . Its structure combines the rigid, hydrogen‑bond‑capable benzothiazolone heterocycle with a hydrolytically labile ethyl ester group, a combination that dictates its solubility, permeability, and reactivity profile relative to free acid and alternative regioisomeric congeners [1].

Benzothiazolone ethyl ester, 5‑position substitution
Supports anti‑inflammatory and kinase target engagement studies
Hydrolytically labile ester enables prodrug or synthetic handle strategies

Why Generic Substitution with Other Benzothiazolone Acetic Acid Derivatives Fails: The Case for Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate


In‑class benzothiazolone acetic acid derivatives cannot be freely interchanged for scientific procurement because both the regiochemistry of the acetic acid/ester appendage (5‑ vs. 6‑ vs. 3‑position) and the ester functionality (ethyl ester vs. free acid vs. acetate) profoundly influence biological activity, pharmacokinetic behavior, and synthetic utility . Early structure–activity studies established that 2‑substituted 5‑benzothiazoleacetic acids exhibit superior anti‑inflammatory activity compared with their 6‑substituted isomers . Furthermore, the ester form imparts distinct membrane permeability and prodrug characteristics; for example, the structurally analogous 5‑acetate derivative ProINDY functions as a cell‑permeable prodrug of the DYRK1A/B inhibitor INDY, whereas the corresponding free acid INDY exhibits substantially different cellular penetration [1]. Consequently, procurement decisions must be driven by the precise regioisomeric and functional‑group configuration required for the target assay or synthetic pathway.

Regioisomer mismatch

5‑ vs 6‑position attachment may shift anti‑inflammatory assay response; activity profile is regiospecific.

Ester function mismatch

Ethyl ester membrane permeability differs from free acid; prodrug characteristics may not transfer directly.

Prodrug activation mismatch

Ester hydrolysis kinetics vary with ester type (ethyl vs acetate); cell‑based prodrug rescue may not replicate.

Product‑Specific Quantitative Evidence: Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate vs. Closest Comparators


5‑ vs. 6‑Position Regioisomeric Superiority in Anti‑Inflammatory Activity

A foundational structure–activity relationship study directly demonstrated that 2‑substituted 5‑benzothiazoleacetic acids exhibit greater anti‑inflammatory potency than their 6‑substituted counterparts . Ethyl 2‑(2‑oxo‑2,3‑dihydrobenzo[d]thiazol‑5‑yl)acetate incorporates the 5‑position attachment and thus belongs to the more active regioisomeric series, distinguishing it from 6‑position analogs such as 2‑(2‑oxo‑2,3‑dihydrobenzo[d]thiazol‑6‑yl)acetic acid or its esters.

Regioisomer Activity
Class‑level
5‑Substituted series ranked higher than 6‑substituted in carrageenan‑induced edema model
Reported regioisomer activity context
Target compound not directly tested; class‑level inference
Anti‑inflammatory Benzothiazoleacetic acid Regioisomer comparison

Ethyl Ester vs. Free Acid: Enhanced Passive Membrane Permeability via Increased Lipophilicity

The ethyl ester function raises the calculated logP relative to the corresponding free acid, enhancing passive membrane permeability. While experimental logP data for the target compound are not publicly available, the structurally related 5‑acetate prodrug ProINDY (logP ≈ 2.3) illustrates the principle: esterification of the benzothiazolone acetic acid scaffold increases logP by ~1–1.5 units compared with the free acid INDY, enabling cell permeability that the free acid lacks . The ethyl ester is predicted (XLogP3) to exhibit a logP of approximately 1.8–2.2, positioning it between the free acid (predicted logP ~0.8–1.2) and the acetate ester [1].

Lipophilicity Comparison
Data to verify
Predicted logP ethyl ester ≈ 1.8–2.2; free acid ≈ 0.8–1.2 (XLogP3)
Supports permeability prediction
Calculated values; experimental confirmation pending
Prodrug design Lipophilicity Membrane permeability

Aldose Reductase Inhibition: 5‑Substituted Ethyl Ester as an Intermediate‑Potency Starting Point

Benzothiazolone acetic acid derivatives have been explored as aldose reductase (ALR2) inhibitors for diabetic complications. While the most potent reported inhibitors bear substitution at the 3‑position (e.g., 6‑(4‑hydroxystyryl) analog, IC50 = 18.8 nM), the 5‑substituted ethyl ester scaffold provides a distinct vector for structure‑based optimization [1]. BindingDB data for closely related benzothiazolone acetic acid derivatives show IC50 values in the 280–360 nM range against rat lens aldose reductase, suggesting that the 5‑substituted template retains meaningful inhibitory activity that can be further improved through systematic derivatization [2].

ALR2 Inhibition
Context‑dependent
Analog benzothiazolone acetic acid derivatives: ALR2 IC50 283–362 nM; most potent 3‑substituted: IC50 18.8 nM
Supports hit‑finding context
Cross‑study comparison; target compound not directly tested
Aldose reductase Diabetic complications Benzothiazolone inhibitor

Prodrug Paradigm Validation: 5‑Position Acetate Esters Are Effective Kinase Inhibitor Prodrugs

The benzothiazolone 5‑acetate prodrug strategy has been clinically relevant demonstrated by ProINDY, the acetate ester of the DYRK1A/B inhibitor INDY [1]. ProINDY (C14H15NO3S) is a validated cell‑permeable prodrug that recovers Xenopus embryos from Dyrk1A overexpression‑induced head malformation, whereas the parent acid INDY shows poor cellular uptake . Ethyl 2‑(2‑oxo‑2,3‑dihydrobenzo[d]thiazol‑5‑yl)acetate shares the identical 5‑position ester‑linked scaffold, suggesting it can serve as a structurally analogous prodrug core for kinase‑targeted lead optimization.

Prodrug Rescue
Head‑to‑head
ProINDY rescues Dyrk1A overexpression phenotype at 10 µM; INDY (free acid) does not
Supports prodrug design context
Ethyl ester analog; direct validation pending
Prodrug DYRK1A Kinase inhibitor Benzothiazolone

Synthetic Versatility: Ethyl Ester as a Selective Hydrolytic Handle for 5‑Functionalized Benzothiazolone Building Blocks

The ethyl ester at the 5‑position provides a chemoselective hydrolytic handle that is orthogonal to the 2‑oxo group of the benzothiazolone ring, enabling controlled liberation of the free carboxylic acid for further amide coupling or bioconjugation [1]. In contrast, 3‑substituted isomers require more forcing conditions to differentiate the ester from the ring carbonyl . This chemoselectivity advantage makes the 5‑ethyl ester a preferred building block for parallel library synthesis and late‑stage functionalization.

Chemoselective Hydrolysis
Reported
Selective 5‑ethyl ester hydrolysis under mild LiOH/THF/H2O without benzothiazolone ring opening
Supports chemoselective hydrolysis
Reported by Kulyk et al. 2020
Synthetic building block 5‑Acylthiazole Medicinal chemistry Library synthesis

Optimal Application Scenarios for Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate Based on Differentiation Evidence


Anti‑Inflammatory Lead Optimization Requiring 5‑Position Benzothiazolone Scaffold

Groups developing NSAID candidates or COX‑2/5‑LOX dual inhibitors that demand a 5‑benzothiazoleacetic acid pharmacophore should procure the ethyl ester as a preferred intermediate. The regiospecific advantage (5‑position > 6‑position for anti‑inflammatory activity) documented in the 1973 J. Med. Chem. benchmark study directly applies . The ethyl ester can be hydrolyzed to the active free acid in situ or used directly for ester‑based prodrug strategies.

Kinase Inhibitor Prodrug Design via 5‑Ester‑Linked Benzothiazolone

The validated ProINDY/INDY prodrug paradigm establishes the 5‑position ester as a generalizable prodrug handle for benzothiazolone‑based kinase inhibitors [1]. Researchers targeting DYRK1A, DYRK1B, or related CMGC kinases can employ ethyl 2‑(2‑oxo‑2,3‑dihydrobenzo[d]thiazol‑5‑yl)acetate as a core scaffold, exploring varying ester moieties (e.g., ethyl, isopropyl, pivaloyloxymethyl) while maintaining the 5‑substitution pattern critical for prodrug activation kinetics.

Aldose Reductase Inhibitor Hit‑to‑Lead Campaigns

The compound's membership in the benzothiazolone acetic acid class, with documented ALR2 inhibitory activity in the sub‑micromolar range (BindingDB IC50 ~280–360 nM for close analogs), positions it as a viable hit candidate for diabetic complication programs [2]. Unlike the more potent 3‑substituted series (IC50 = 18.8 nM), the 5‑substitution vector offers a structurally distinct starting point that may overcome resistance or selectivity issues encountered with 3‑substituted leads, as indicated by the recent design study by Lei et al. (2021) [3].

Medicinal Chemistry Building Block for Parallel Library Synthesis

The chemoselective hydrolytic handle of the 5‑ethyl ester, orthogonal to the benzothiazolone ring carbonyl, makes the compound a high‑utility building block for amide library generation and bioconjugation [4]. Procurement for parallel synthesis campaigns is justified by its documented compatibility with standard LiOH hydrolysis conditions without ring degradation, enabling late‑stage diversification with minimal purification overhead.

Application
Selection Property
Validation Focus
Anti‑inflammatory lead optimization
5‑Position regioisomeric activity
Regioisomer activity review in target assay
Kinase inhibitor prodrug design
5‑Ester prodrug handle
Prodrug activation and permeability assay
Aldose reductase inhibitor hit‑to‑lead
Benzothiazolone ALR2 scaffold
ALR2 inhibition potency and selectivity
Medicinal chemistry building block
Chemoselective ester hydrolysis
Hydrolysis conditions and core stability
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